5-O-Desethyl Amlodipine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolic Pathways and Cytochrome P450 Enzymes

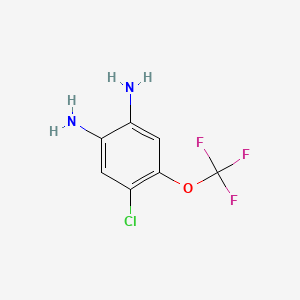

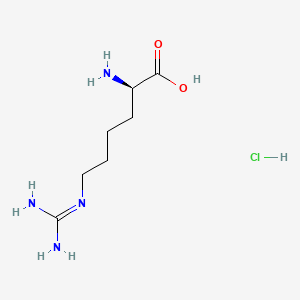

5-O-Desethyl amlodipine is a primary metabolite formed through the metabolism of amlodipine in human liver microsomes. Research has shown that cytochrome P450 3A4 (CYP3A4) plays a crucial role in the metabolic clearance of amlodipine to 5-O-Desethyl amlodipine, rather than CYP3A5. This finding has significant implications for understanding drug-drug interactions and individual variations in drug metabolism, potentially affecting amlodipine's efficacy and safety profile (Zhu et al., 2014).

Pharmacokinetics and Chirality

The pharmacokinetics of amlodipine, including its metabolites like 5-O-Desethyl amlodipine, are influenced by the drug's chirality. Amlodipine has two enantiomers, and studies have been conducted to understand how these enantiomers are metabolized and their specific roles in therapeutic outcomes. This research is crucial for developing more effective and safer pharmacological treatments by targeting the most active enantiomer (Somagoni et al., 2011).

Effect on Cellular Mechanisms

Research into 5-O-Desethyl amlodipine also extends to its effects on cellular mechanisms, particularly in relation to cardiovascular diseases. Amlodipine and its metabolites may exert antioxidant effects that contribute to their therapeutic efficacy in treating hypertension and preventing cardiovascular events. Understanding these mechanisms can help in the optimization of amlodipine therapy for better clinical outcomes (Hirooka et al., 2006).

Safety And Hazards

Amlodipine is toxic to aquatic life . It can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure . It is also known to cause side effects such as dizziness, drowsiness, swelling of legs or ankles, irregular heartbeat, muscle stiffness, stomach pain, and nausea .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-O-Desethyl Amlodipine involves the modification of Amlodipine, which is a calcium channel blocker. The modification involves the removal of the ethyl group at the 5th position of the Amlodipine molecule to form 5-O-Desethyl Amlodipine. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Amlodipine besylate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetic anhydride", "Acetic acid", "Sodium bicarbonate", "Chloroform", "Water" ], "Reaction": [ "Amlodipine besylate is dissolved in methanol and treated with sodium hydroxide to form Amlodipine.", "Amlodipine is then treated with hydrochloric acid to form Amlodipine hydrochloride.", "Amlodipine hydrochloride is dissolved in ethanol and treated with sodium bicarbonate to form Amlodipine free base.", "Amlodipine free base is then treated with acetic anhydride and acetic acid to form Amlodipine acetate.", "Amlodipine acetate is dissolved in chloroform and treated with sodium hydroxide to form 5-O-Desethyl Amlodipine." ] } | |

Numéro CAS |

1809326-44-0 |

Nom du produit |

5-O-Desethyl Amlodipine |

Formule moléculaire |

C18H21ClN2O5 |

Poids moléculaire |

380.825 |

Nom IUPAC |

2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H21ClN2O5/c1-10-14(18(24)25-2)15(11-5-3-4-6-12(11)19)16(17(22)23)13(21-10)9-26-8-7-20/h3-6,15,21H,7-9,20H2,1-2H3,(H,22,23) |

Clé InChI |

GWJZIVGGMSFHGR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |

Synonymes |

2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)